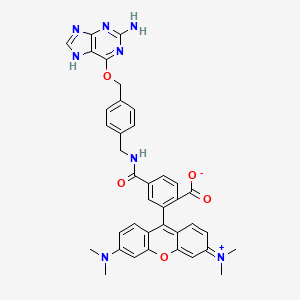
Snap-tmr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SNAP-Cell TMR-Star is a red fluorescent substrate used to label SNAP-tag fusion proteins inside living cells, on cell surfaces, or in vitro. It is a cell-permeable substrate based on the single isomer 6-carboxytetramethylrhodamine. This compound is suitable for standard rhodamine filter sets and has an excitation maximum at 554 nm and an emission maximum at 580 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
SNAP-Cell TMR-Star is synthesized by derivatizing benzylpurines and benzylchloropyrimidines. The substituted benzyl group of the substrate is covalently attached to the SNAP-tag during the labeling reaction .
Industrial Production Methods
The industrial production of SNAP-Cell TMR-Star involves the preparation of 30 nmol of the substrate, sufficient to make 10 ml of a 3 µM SNAP-tag fusion protein labeling solution. The substrate is stored at -20°C for long-term storage or at 4°C in the dark for short-term storage .
Chemical Reactions Analysis
Types of Reactions
SNAP-Cell TMR-Star undergoes substitution reactions where the substituted benzyl group of the substrate is covalently attached to the SNAP-tag .
Common Reagents and Conditions
The labeling reaction involves the use of DMSO to dissolve the SNAP-tag substrate. The reaction is carried out in a buffer at pH 7.5 .
Major Products
The major product formed from the reaction is the covalently labeled SNAP-tag fusion protein .
Scientific Research Applications
SNAP-Cell TMR-Star is widely used in various scientific research applications, including:
In vivo Imaging: It is used for live cell imaging to visualize and track fused proteins.
Pulse Chase: It helps in studying the dynamics of protein synthesis and degradation.
Receptor Internalization: It is used to study the internalization of receptors on cell surfaces.
Protein Localization: It aids in determining the localization of proteins within cells.
Protein Labeling: It is used to label proteins for various biochemical and cellular assays.
Mechanism of Action
SNAP-Cell TMR-Star exerts its effects by covalently attaching to the SNAP-tag, a small protein based on mammalian O6-alkylguanine-DNA alkyltransferase. The substituted benzyl group of the substrate is covalently attached to the SNAP-tag, enabling the specific and covalent attachment of virtually any molecule to a protein of interest .
Comparison with Similar Compounds
SNAP-Cell TMR-Star is compared with other SNAP-tag substrates such as benzyl guanine derivatives. The addition of an anionic sulfonate to benzyl guanine improves solubility, reduces non-specific staining, and renders the bioconjugation handle impermeable while leaving its cargo untouched . This makes SNAP-Cell TMR-Star unique in its ability to label SNAP-tag fusion proteins with high specificity and minimal background .
List of Similar Compounds
- Benzyl guanine derivatives
- Benzylchloropyrimidine derivatives
Properties
Molecular Formula |
C38H34N8O5 |
|---|---|
Molecular Weight |
682.7 g/mol |
IUPAC Name |
4-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C38H34N8O5/c1-45(2)24-10-13-27-30(16-24)51-31-17-25(46(3)4)11-14-28(31)32(27)29-15-23(9-12-26(29)37(48)49)35(47)40-18-21-5-7-22(8-6-21)19-50-36-33-34(42-20-41-33)43-38(39)44-36/h5-17,20H,18-19H2,1-4H3,(H4-,39,40,41,42,43,44,47,48,49) |
InChI Key |
FBUWGJIZADLAIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCC5=CC=C(C=C5)COC6=NC(=NC7=C6NC=N7)N)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















